![molecular formula C9H6N2 B1215734 3-Cyanoindole CAS No. 5457-28-3](/img/structure/B1215734.png)
3-Cyanoindole
Overview
Description
Synthesis Analysis
The synthesis of 3-cyanoindole and its derivatives involves several innovative approaches. One efficient method describes the synthesis of 2,5-disubstituted-3-cyanoindoles through a highly selective iodination combined with the modified Madelung reaction, offering access to previously challenging 2,5-disubstituted-3-cyanoindole templates (Bobko et al., 2012). Another approach for generating 3-cyano-3-peroxy-disubstituted oxindoles from 2-cyano-2-diazo-acetamides via a thermal intramolecular C-H-carbene insertion followed by radical C3-peroxy-functionalization showcases the versatility in modifying the this compound structure (Kischkewitz et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through rotationally resolved electronic spectroscopy, revealing detailed information about its electronic and geometrical configuration. Studies have shown that this compound possesses permanent dipole moments in both the ground and excited states, indicating its polar nature and potential reactivity (Schneider et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its chemical versatility. For instance, it undergoes Cu-catalyzed cyanation with acetonitrile, showcasing its reactivity towards C-H activation and functionalization (Zhao et al., 2015). Additionally, its involvement in Pd-catalyzed cyclization and carbene migratory insertion reactions highlights its utility in constructing complex molecular architectures (Liu et al., 2013).
Scientific Research Applications
Neuropharmacology and Dopamine Receptor Interaction
3-Cyanoindole derivatives exhibit significant potential in neuropharmacology. Specifically, they have been identified as highly selective dopamine D(4) receptor partial agonists. This is crucial because the D(4) receptor subtype is a promising target for treating neuropsychiatric disorders. The binding studies of these derivatives, including 2-aminomethyl-5-cyanoindoles, show strong and selective recognition of this receptor subtype, indicating their relevance in developing treatments for mental health conditions (Hübner, Kraxner, & Gmeiner, 2000).
Molecular Spectroscopy and Structure Analysis
This compound plays a significant role in molecular spectroscopy. Its conformational structures have been explored through UV-UV hole-burning and IR-dip spectroscopy. These studies help understand the molecular configurations and interactions of this compound, especially when combined with water molecules. This research aids in elucidating the physical and chemical properties of cyanoindoles and their interactions with other molecules (Min, Ahn, Moon, Lee, Choi, & Kim, 2014).
Organic Chemistry and Synthesis
In the realm of organic chemistry, this compound is integral to various synthetic processes. Its applications include the efficient construction of diverse 3-cyanoindoles through novel tandem catalysis, which has practical implications in synthesizing therapeutic compounds, such as estrogen receptor ligands. This synthesis demonstrates the versatility and utility of this compound in modern organic synthesis (Wu, Liu, Zhou, He, Wang, Wu, Miao, Qian, & Shi, 2020).
Electrochemical and Polymer Research
This compound has found applications in electrochemical research, particularly in developing new conducting polymers. Electrosyntheses of polymers involving 5-cyanoindole have shown promising results in terms of conductivity, thermal stability, and redox activity. These polymers have potential applications in electronic devices and batteries, demonstrating the broad scope of this compound's applicability in material science (Nie, Qu, Xu, & Zhang, 2008).
Novel Synthetic Approaches in Drug Development
A significant application of this compound is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in synthesizing the antidepressant vilazodone hydrochloride. This synthesis is noted for its commercial viability and environmental friendliness, avoiding the use of cyanide reagents and heavy metals, which marks a substantial advancement in green chemistry and drug development (Venkatanarayana, Nuchu, Babu, Garrepalli, & Tangallapall, 2020).
Mechanism of Action
Target of Action
3-Cyanoindole, also known as 1H-Indole-3-carbonitrile, is a complex molecule that interacts with various targets. It’s known that indole derivatives, which include this compound, have significant interactions with various biological targets due to their structural similarity to many natural compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been observed that this compound shows an excited singlet state, similar to other indole derivatives . The orientation of the transition dipole moment is that of an 1Lb state for the monomer . These interactions can lead to different stabilization of the electronically excited states .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes due to their structural versatility .
Pharmacokinetics
The excited state lifetime of this compound in the gas phase has been determined to be 98 ns, and that of this compound(d1) has been found to be 148 ns .
Result of Action
It’s known that this compound undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole .
Action Environment
The action environment significantly influences the action, efficacy, and stability of this compound. For instance, the excited state lifetime of this compound(d1) in D2O solution has been found to be smaller than 20 ps . This suggests that the solvent environment can significantly influence the properties and behavior of this compound .
Safety and Hazards
properties
IUPAC Name |
1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFTAQVXHNVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282208 | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5457-28-3 | |
Record name | Indole-3-carbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient methods for synthesizing 3-cyanoindoles?
A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:
- Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []
- Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []
- One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []
- Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []
Q2: What is the molecular formula and weight of 3-cyanoindole?
A2: The molecular formula of this compound is C9H6N2, and its molecular weight is 142.16 g/mol.
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Various spectroscopic methods are valuable for characterizing this compound:
- Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of this compound, providing insights into its electronic structure and excited state properties. []
- Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of this compound. []
- UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of this compound and its water clusters. [, ]
Q4: What is the reactivity of the cyano group in this compound?
A4: The cyano group in this compound exhibits electrophilic character and can undergo various reactions, including:
Q5: What are some potential applications of this compound derivatives?
A5: this compound derivatives possess diverse biological activities and are being explored for various applications, including:
- Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []
- Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): this compound-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []
Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?
A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:
Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?
A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:
- 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []
- Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []
Q8: Have computational methods been applied to study this compound and its derivatives?
A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound:
- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving this compound derivatives, providing insights into the energetics and intermediates involved in these transformations. []
- Franck-Condon Simulations: These simulations have been used to study the conformational structures of this compound-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []
Q9: What are the key structure-activity relationships (SAR) observed for this compound derivatives?
A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:
- Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of this compound derivatives. For example, in the synthesis of this compound compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]
- N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []
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